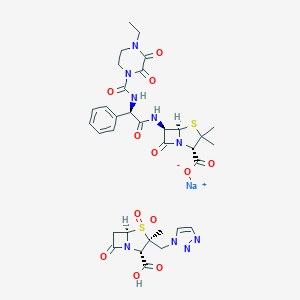

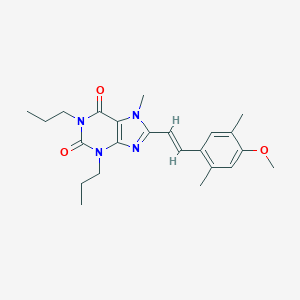

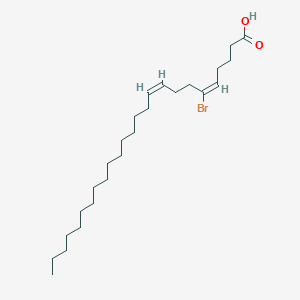

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin (VLK-MCA) is a synthetic peptide that is commonly used in scientific research due to its ability to mimic natural protein substrates. VLK-MCA is a fluorescent substrate that can be used to measure the activity of proteases, enzymes that break down proteins, in biological samples.

Wirkmechanismus

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is a fluorescent substrate that is cleaved by proteases. When Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is cleaved, it releases a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which can be detected using a fluorescence spectrophotometer. The rate of AMC release is proportional to protease activity, allowing researchers to measure protease activity in biological samples.

Biochemical and Physiological Effects:

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin has no known biochemical or physiological effects on its own. Its only function is to act as a substrate for proteases.

Vorteile Und Einschränkungen Für Laborexperimente

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin has several advantages for lab experiments. It is easy to use and can be used to measure the activity of a wide range of proteases. It is also highly sensitive and can detect low levels of protease activity. However, Valyl-leucyl-lysyl-7-amino-4-methylcoumarin has some limitations. It can only measure the activity of proteases that cleave peptide bonds, and it cannot distinguish between different types of proteases. Additionally, Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is not suitable for in vivo experiments and can only be used in vitro.

Zukünftige Richtungen

There are many future directions for Valyl-leucyl-lysyl-7-amino-4-methylcoumarin research. One direction is to develop new substrates that can distinguish between different types of proteases. Another direction is to use Valyl-leucyl-lysyl-7-amino-4-methylcoumarin in combination with other assays to gain a more comprehensive understanding of protease activity in biological samples. Additionally, Valyl-leucyl-lysyl-7-amino-4-methylcoumarin could be used to develop new therapies that target specific proteases involved in disease progression.

Synthesemethoden

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis due to its simplicity and efficiency. The synthesis of Valyl-leucyl-lysyl-7-amino-4-methylcoumarin involves the sequential addition of protected amino acids to a solid support resin. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is commonly used in scientific research to measure the activity of proteases. Proteases play a crucial role in many biological processes, including digestion, blood clotting, and immune response. Abnormal protease activity has been linked to various diseases, such as cancer, Alzheimer's disease, and arthritis. By measuring protease activity using Valyl-leucyl-lysyl-7-amino-4-methylcoumarin, researchers can gain insight into the role of proteases in disease progression and develop new therapies to target proteases.

Eigenschaften

CAS-Nummer |

152881-17-9 |

|---|---|

Produktname |

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin |

Molekularformel |

C27H41N5O5 |

Molekulargewicht |

515.6 g/mol |

IUPAC-Name |

(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(4-methyl-2-oxochromen-7-yl)amino]hexanamide |

InChI |

InChI=1S/C27H41N5O5/c1-15(2)12-21(31-27(36)24(29)16(3)4)26(35)32-25(34)20(8-6-7-11-28)30-18-9-10-19-17(5)13-23(33)37-22(19)14-18/h9-10,13-16,20-21,24,30H,6-8,11-12,28-29H2,1-5H3,(H,31,36)(H,32,34,35)/t20-,21-,24+/m0/s1 |

InChI-Schlüssel |

JCZNWTFQAZEOSZ-AWRGLXIESA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)C)N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Synonyme |

D-Val-Leu-Lys-7-amino-4-methylcoumarin valyl-leucyl-lysyl-7-amino-4-methylcoumarin VLK-AMC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)